2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid

Carbonic anhydrase inhibition Sulfonamide pharmacophore Zinc‑binding group

2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid (CAS 863416-28-8) is a synthetic, small‑molecule sulfamoylbenzoic acid derivative with the molecular formula C₁₃H₁₀Cl₂N₂O₄S and a monoisotopic mass of 359.97 Da. The compound features a benzoic acid core bearing chlorine atoms at the 2‑ and 4‑positions and a sulfamoyl linker substituted with a pyridin‑3‑ylmethyl group, distinguishing it from the simpler primary sulfonamide 2,4‑dichloro‑5‑sulfamoylbenzoic acid (lasamide) and from non‑chlorinated regioisomers such as 4‑[(pyridin‑3‑ylmethyl)sulfamoyl]benzoic acid (CAS 325851‑07‑8).

Molecular Formula C13H10Cl2N2O4S
Molecular Weight 361.19
CAS No. 863416-28-8
Cat. No. B2524556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid
CAS863416-28-8
Molecular FormulaC13H10Cl2N2O4S
Molecular Weight361.19
Structural Identifiers
SMILESC1=CC(=CN=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl
InChIInChI=1S/C13H10Cl2N2O4S/c14-10-5-11(15)12(4-9(10)13(18)19)22(20,21)17-7-8-2-1-3-16-6-8/h1-6,17H,7H2,(H,18,19)
InChIKeyKOWUPYHMTMYGSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Baseline: 2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid (CAS 863416-28-8) — Structural Identity, Physicochemical Profile, and Sourcing Status


2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid (CAS 863416-28-8) is a synthetic, small‑molecule sulfamoylbenzoic acid derivative with the molecular formula C₁₃H₁₀Cl₂N₂O₄S and a monoisotopic mass of 359.97 Da [1]. The compound features a benzoic acid core bearing chlorine atoms at the 2‑ and 4‑positions and a sulfamoyl linker substituted with a pyridin‑3‑ylmethyl group, distinguishing it from the simpler primary sulfonamide 2,4‑dichloro‑5‑sulfamoylbenzoic acid (lasamide) and from non‑chlorinated regioisomers such as 4‑[(pyridin‑3‑ylmethyl)sulfamoyl]benzoic acid (CAS 325851‑07‑8) . It is currently offered as a research‑grade screening compound (typical purity ≥95 %) by commercial suppliers including Enamine (ID EN300‑60177) and Biosynth, and is typically provisioned in milligram to gram quantities [2]. No human or animal pharmacokinetic, toxicological, or in‑vivo efficacy data have been identified in the peer‑reviewed literature for this specific compound.

Why Procuring by CAS Alone Risks Functional Non‑Equivalence: Structural Determinants That Preclude Simple In‑Class Substitution for 2,4‑Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid


Within the sulfamoylbenzoic acid family, even minor structural variations — the number and position of chlorine atoms on the phenyl ring, the presence or absence of a heterocyclic N‑alkylsulfamoyl substituent, and the regioisomeric attachment point of the pyridine ring — can produce order‑of‑magnitude changes in target‑binding affinity, isoform selectivity, and physicochemical properties [1]. For example, the unsubstituted primary sulfonamide 2,4‑dichloro‑5‑sulfamoylbenzoic acid (lasamide) exhibits nanomolar inhibition of carbonic anhydrase isoforms through a well‑characterized zinc‑coordination mechanism, whereas N‑alkylation of the sulfamoyl group — as in the target compound — ablates the terminal ‑SO₂NH₂ zinc‑binding motif, fundamentally altering the pharmacophore and likely redirecting biological activity toward non‑CA targets [2]. Furthermore, the 2,4‑dichloro substitution pattern on the benzoic acid core contributes approximately +1.3 units of lipophilicity (calculated ΔcLogP) relative to the non‑chlorinated 4‑[(pyridin‑3‑ylmethyl)sulfamoyl]benzoic acid (CAS 325851‑07‑8), affecting membrane permeability, solubility, and protein‑binding characteristics . These orthogonal structural determinants mean that compounds within this class cannot be interchanged without risking loss of the specific molecular recognition profile that may be required for a given screening campaign or mechanistic probe.

Head‑to‑Head and Class‑Level Quantitative Evidence: Where 2,4‑Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid (CAS 863416‑28‑8) Differentiates from Closest Analogs


Structural Determinant 1: Ablation of the Primary Sulfonamide Zinc‑Binding Pharmacophore Versus 2,4‑Dichloro‑5‑sulfamoylbenzoic Acid (Lasamide)

The target compound bears an N‑(pyridin‑3‑ylmethyl) substituent on the sulfamoyl nitrogen, replacing one of the terminal ‑SO₂NH₂ hydrogen atoms present in the primary sulfonamide 2,4‑dichloro‑5‑sulfamoylbenzoic acid (lasamide, CAS 2736‑23‑4). This N‑substitution eliminates the canonical zinc‑binding sulfonamide anion motif (‑SO₂NH⁻) required for potent carbonic anhydrase (CA) inhibition. The 2‑aminomethylpyridinium salt of lasamide retains CA inhibitory activity with reported IC₅₀ values of 0.26 μM (hCA I) and 0.30 μM (hCA II) for hydratase activity [1]. In contrast, the fully N‑alkylated target compound is predicted to be devoid of this primary zinc‑coordination capacity, redirecting its binding profile away from CA isoforms and toward alternative targets such as TRPM8 or cPLA₂α, where sulfamoyl N‑substitution is a known potency determinant [2].

Carbonic anhydrase inhibition Sulfonamide pharmacophore Zinc‑binding group

Structural Determinant 2: 2,4‑Dichloro Substitution Imparts a Calculated Lipophilicity Gain of ΔcLogP ≈ +1.3 Versus the Non‑Chlorinated Analog 4‑[(Pyridin‑3‑ylmethyl)sulfamoyl]benzoic Acid

The presence of two chlorine atoms at the 2‑ and 4‑positions of the benzoic acid ring in the target compound (C₁₃H₁₀Cl₂N₂O₄S, MW 361.20 g mol⁻¹ ) increases calculated lipophilicity by approximately +1.3 log P units relative to the non‑chlorinated analog 4‑[(pyridin‑3‑ylmethyl)sulfamoyl]benzoic acid (C₁₃H₁₂N₂O₄S, MW 292.31 g mol⁻¹, CAS 325851‑07‑8 ). This lipophilicity differential is consistent with the established Hansch π value of +0.71 per aromatic chlorine substituent, and predicts measurably distinct passive membrane permeability, aqueous solubility, and plasma protein binding profiles [1]. The non‑chlorinated analog has been reported as a rat TRPM8 antagonist with an IC₅₀ of 1,000 nM ; the increased lipophilicity of the 2,4‑dichloro derivative may enhance membrane partitioning and thereby TRPM8 channel access, though direct comparative potency data are not yet available in the public domain.

Lipophilicity cLogP Membrane permeability Physicochemical differentiation

Structural Determinant 3: Regioisomeric Differentiation — 5‑Position Sulfamoyl Attachment Versus 3‑ and 4‑Position Regioisomers

The target compound positions the (pyridin‑3‑ylmethyl)sulfamoyl group at the 5‑position of the benzoic acid ring, adjacent to the carboxylic acid and flanked by chlorine atoms at positions 2 and 4. This creates a sterically congested environment around the sulfamoyl moiety that is distinct from the 4‑substituted regioisomer (CAS 325851‑07‑8) and the 3‑substituted regioisomer (CAS not explicitly matched but commercially available as 3‑[(pyridin‑3‑ylmethyl)sulfamoyl]benzoic acid ). The 5‑position attachment, combined with ortho‑chlorine (2‑Cl) and para‑chlorine (4‑Cl) substituents, is expected to restrict rotational freedom of the sulfamoyl‑pyridylmethyl side chain and alter the presentation of the pyridine nitrogen to binding sites relative to the 3‑ or 4‑regioisomers, which lack analogous ortho‑chlorine constraints . While no direct comparative pharmacological data exist for these regioisomers in public repositories, the principle that sulfamoyl positional isomerism affects target engagement is well‑established across the sulfonamide and sulfamoylbenzoic acid literature, including within the TRPM8 antagonist patent family where regioisomeric variation produces >10‑fold differences in IC₅₀ values [1].

Regioisomerism Sulfamoyl attachment position Target selectivity Screening library design

Commercial Availability and Purity Benchmarking: ≥95 % Purity Specification with Milligram‑to‑Gram Provisioning from Enamine and Biosynth

The target compound is commercially inventoried as a pre‑weighed solid by Enamine LLC (Catalog ID EN300‑60177, purity ≥95 % [1]) and by Biosynth (Catalog Ref. 3D‑NJB41628, purity min. 95 % ), with pricing published at approximately €181 for 50 mg and €679 for 500 mg (Biosynth, as of listing date) . By contrast, the closely related non‑chlorinated analog 4‑[(pyridin‑3‑ylmethyl)sulfamoyl]benzoic acid (CAS 325851‑07‑8) and the monochloro analog 4‑chloro‑3‑(pyridin‑3‑ylmethylsulfamoyl)benzoic acid (CAS 731797‑74‑3) are also commercially available but through different supplier networks, which may affect lead times, lot‑to‑lot consistency, and resupply reliability for longitudinal studies . This multi‑vendor availability for the 2,4‑dichloro‑5‑substituted regioisomer provides procurement redundancy that may be absent for less‑stocked analogs.

Commercial sourcing Purity specification Screening compound procurement Inventory reliability

Class‑Level Evidence: Sulfamoyl N‑Substitution Pattern as a Determinant of TRPM8 Antagonist Activity Within the Patent‑Disclosed Sulfamoyl Benzoic Acid Series

The patent family WO 2010/125334 (EP 2424517 A1) discloses that N‑substituted sulfamoyl benzoic acid derivatives, including compounds bearing pyridinylmethyl and dichlorophenyl motifs, exhibit TRPM8 antagonist activity as measured by inhibition of menthol‑ or icilin‑induced calcium influx in recombinant TRPM8‑expressing cells [1]. Within the exemplified series, compounds combining a 2,4‑dichlorophenyl core with N‑heterocyclic‑alkyl sulfamoyl substitution fall within the claimed generic scope and are described as useful for treating TRPM8‑mediated disorders including cold allodynia and inflammatory pain [1]. While specific IC₅₀ values for the target compound (CAS 863416‑28‑8) are not individually reported in the patent examples, the close structural homology to explicitly tested analogs (e.g., 4‑(N‑(3,5‑dichloropyridin‑2‑yl)‑N‑(4‑fluorobenzyl)sulfamoyl)benzoic acid) supports the inference that the 2,4‑dichloro‑5‑(pyridin‑3‑ylmethylsulfamoyl) substitution pattern is consistent with the TRPM8 pharmacophore model defined in this IP estate [1]. The non‑chlorinated analog 4‑[(pyridin‑3‑ylmethyl)sulfamoyl]benzoic acid (CAS 325851‑07‑8) has been cited with a rat TRPM8 IC₅₀ of 1,000 nM , providing a quantitative, albeit indirect, class‑level baseline for comparison.

TRPM8 antagonist Sulfamoyl benzoic acid Cold allodynia Pain target

Evidence‑Linked Research and Procurement Scenarios for 2,4‑Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid (CAS 863416‑28‑8)


TRPM8 Antagonist Screening Cascade for Cold‑Allodynia and Neuropathic Pain Programs

Based on its structural alignment with the sulfamoyl benzoic acid TRPM8 pharmacophore defined in WO 2010/125334 [1], the target compound is suitable as a screening‑set member in TRPM8‑focused antagonist discovery campaigns. The N‑(pyridin‑3‑ylmethyl) substitution differentiates it from primary sulfonamide CA inhibitors and may confer a TRPM8‑selective profile appropriate for cellular calcium‑flux counter‑screens. Procurement in 50 mg quantities (€181 via Biosynth ) enables initial in‑vitro potency determination against recombinant TRPM8 before committing to scale‑up.

Kinase or Non‑CA Enzyme Panel Profiling as a Negative Control for Primary Sulfonamide Zinc‑Binders

Because the compound lacks the free ‑SO₂NH₂ terminus required for carbonic anhydrase zinc coordination — as inferred from the SAR established with lasamide derivatives [2] — it can serve as a pharmacophore‑negative control in enzyme panels that include CA isoforms. Laboratories seeking to attribute observed polypharmacology to the primary sulfonamide motif may use this N‑substituted analog to deconvolute zinc‑binding‑dependent versus zinc‑binding‑independent activity components.

Physicochemical Property‑Driven Lead Optimization: Lipophilicity and Permeability Benchmarking

The calculated lipophilicity gain of ~1.3 cLogP units over the non‑chlorinated analog makes this compound a useful comparator for assessing the impact of dichloro substitution on membrane permeability, solubility, and metabolic stability in early‑stage ADME panels. CROs and medicinal chemistry groups may employ it as a matched‑pair partner alongside 4‑[(pyridin‑3‑ylmethyl)sulfamoyl]benzoic acid (CAS 325851‑07‑8) to calibrate lipophilicity‑driven property shifts within a sulfamoylbenzoic acid scaffold series.

Diversity‑Oriented Synthesis and Fragment‑Based Screening Library Expansion

With confirmed multi‑vendor commercial availability at ≥95 % purity , the compound provides a tractable starting point for parallel derivatization (e.g., amide coupling at the carboxylic acid, pyridine N‑oxide formation, or electrophilic aromatic substitution at the remaining phenyl positions). Its regioisomeric uniqueness (2,4‑dichloro‑5‑sulfamoyl) relative to more common 4‑substituted sulfamoylbenzoic acids adds three‑dimensional pharmacophore diversity to corporate screening collections, which may translate into novel hit matter in high‑throughput phenotypic screens.

Quote Request

Request a Quote for 2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.